3-Amino-N-(pyridin-2-ylmethyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNPRPWYOWELRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino N Pyridin 2 Ylmethyl Propanamide and Its Structural Analogues
General Strategies for Amide Bond Formation in Organic Synthesis
Amide bond formation is a cornerstone of organic synthesis, essential for the creation of peptides, polymers, and a vast array of pharmaceuticals. numberanalytics.comrsc.org The reaction fundamentally involves the coupling of a carboxylic acid (or its derivative) with an amine. numberanalytics.com A direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable salt. rsc.org To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more susceptible to nucleophilic attack by the amine.
Several major strategies have been developed to achieve efficient amide bond formation:
Coupling Reagent-Mediated Methods : This is the most common approach for amide synthesis. numberanalytics.com Coupling reagents activate the carboxylic acid, facilitating the reaction with the amine. numberanalytics.com These reagents are broadly categorized into carbodiimides (e.g., DCC, EDCI), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). The mechanism typically involves the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine. numberanalytics.com
Acyl Halide-Based Methods : The reaction between an acyl halide (most commonly an acyl chloride) and an amine is a simple and effective method for forming amides. Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with amines. libretexts.org These reactions are often exothermic and may require cooling and the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen halide byproduct.
Active Ester Methods : Carboxylic acids can be converted into active esters, for example, with p-nitrophenol (PNP). This intermediate ester can then be isolated and subsequently reacted with an amine to form the desired amide via nucleophilic displacement. rsc.org
Catalytic Amidation : To address the significant waste generated by stoichiometric coupling reagents, greener catalytic methods are being developed. sigmaaldrich.com These include boronic acid-catalyzed amidations and transition-metal-catalyzed dehydrogenative coupling of alcohols and amines. sigmaaldrich.comorganic-chemistry.org
Below is a table of common coupling reagents used in amide synthesis.
| Reagent Acronym | Full Name | Class | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Widely used, but produces an insoluble urea (B33335) byproduct that can be filtered off. |
| EDCI/EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly efficient, fast reaction times, and effective for sterically hindered substrates. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Similar to HATU, widely used in peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for coupling reactions, particularly in solid-phase peptide synthesis. |
Synthetic Routes to Propanamide Core Structures
The propanamide unit serves as the backbone of the target molecule. There are several established methods for synthesizing this fundamental structure. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Common synthetic pathways to the propanamide core include:
From Propanoic Acid and Ammonia (B1221849) Source : The most direct conceptual route involves the reaction of propanoic acid with an ammonia source.
Dehydration of Ammonium (B1175870) Propionate : Propanoic acid can be reacted with ammonia to form ammonium propionate, which can then be dehydrated, typically by heating, to yield propanamide. wikipedia.org A patented method describes reacting propionic acid with ammonium hydroxide (B78521) and then heating the mixture in a reactor with a rectifying column to continuously remove water and drive the reaction forward. google.com
Condensation with Urea : Propanamide can be prepared through a condensation reaction between propanoic acid and urea upon heating. wikipedia.org
From Propionyl Chloride : Propionyl chloride, the acid chloride of propanoic acid, is a highly reactive precursor that readily reacts with ammonia to form propanamide in high yield.
Multi-step Synthesis from Propanol : A common laboratory-scale synthesis involves the oxidation of a primary alcohol. Propan-1-ol can be oxidized to propanoic acid using a strong oxidizing agent like acidified potassium dichromate under reflux conditions. youtube.com The resulting propanoic acid can then be converted to propanoyl chloride using a reagent like thionyl chloride (SOCl₂), which is subsequently reacted with concentrated ammonia to yield propanamide. youtube.com
A summary of these routes is presented in the table below.
| Starting Material(s) | Key Reagent(s) | Brief Description |
| Propanoic Acid, Ammonia/Urea | Heat | Dehydration of the ammonium salt or condensation with urea forms the amide. wikipedia.orggoogle.com |
| Propan-1-ol | 1. K₂Cr₂O₇/H⁺ (Oxidation) 2. SOCl₂ 3. NH₃ | A three-step process involving oxidation, conversion to acyl chloride, and amination. youtube.com |
| Propionyl Chloride | NH₃ | Direct and efficient reaction of a reactive acid derivative with ammonia. |
| Propanoic Acid, Ammonium Hydroxide | Heat, Rectification | Amidation reaction driven by the continuous removal of water. google.com |
Introduction of Pyridyl-Containing Moieties in Amide Synthesis
To synthesize 3-Amino-N-(pyridin-2-ylmethyl)propanamide, the propanamide core must be coupled with a pyridyl-containing amine, specifically 2-(aminomethyl)pyridine. The general strategies for amide bond formation discussed in section 2.1 are directly applicable here.
The synthesis would typically involve the reaction of a 3-aminopropanoic acid derivative with 2-(aminomethyl)pyridine. Since 3-aminopropanoic acid (β-alanine) contains a free amino group that could interfere with the reaction, it must first be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
A plausible synthetic sequence is as follows:
Protection : The amino group of β-alanine is protected, for example, by reacting it with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-β-alanine.
Amide Coupling : The protected N-Boc-β-alanine (the carboxylic acid component) is then coupled with 2-(aminomethyl)pyridine (the amine component). This reaction is typically mediated by a coupling agent such as EDCI or HATU in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Deprotection : The Boc group is removed from the resulting intermediate, usually under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), to yield the final product, this compound.
The synthesis of amides derived from pyridine (B92270) carboxylic acids, such as picolinic acid, further illustrates the robustness of these coupling methods for pyridine-containing substrates. researchgate.net These reactions can proceed via an acid chloride intermediate or by using standard peptide coupling reagents, successfully yielding pyridyl-amides. researchgate.net
Derivatization Strategies for this compound
Derivatization involves chemically modifying a compound to produce a new compound with different properties. For this compound, the primary site for derivatization is the terminal primary amino group (-NH₂), which is a versatile nucleophile. The nitrogen atom of the pyridine ring also offers a site for modification.
Derivatization at the Primary Amino Group:
The primary amine can undergo a wide range of reactions, including:
Acylation : Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a new, more complex amide.
Alkylation : Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination : Reaction with an aldehyde or ketone to form an imine, which is then reduced to a secondary or tertiary amine.
Sulfonylation : Reaction with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonamide.
Derivatization with specific reagents : For analytical purposes, primary amines are often derivatized to enhance their detection. Reagents like N-hydroxysuccinimide (NHS) esters can be used to attach various tags. google.com Other reagents specifically target primary amines to improve ionization in mass spectrometry. mdpi.com
Derivatization at the Pyridine Nitrogen:
The lone pair of electrons on the pyridine nitrogen atom allows for:
N-Oxidation : Reaction with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine-N-oxide.
Quaternization : Reaction with an alkyl halide to form a quaternary pyridinium (B92312) salt. This introduces a permanent positive charge, which can significantly alter the molecule's solubility and biological properties. google.com
The following table outlines potential derivatization strategies for the primary amino group.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Chloride/Anhydride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary/Tertiary Amine |
Advanced Structural Elucidation and Characterization of 3 Amino N Pyridin 2 Ylmethyl Propanamide
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 3-Amino-N-(pyridin-2-ylmethyl)propanamide. Each method offers unique insights into the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure by identifying the number and connectivity of unique proton and carbon environments. mdpi.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons adjacent to the pyridine ring and the amide nitrogen would likely appear as a singlet or a doublet around δ 4.5 ppm. The two sets of methylene protons in the propanamide backbone would resonate as triplets in the aliphatic region (δ 2.5-3.5 ppm), with their splitting patterns confirming their adjacency (vicinal coupling). The protons of the terminal amino group (NH₂) and the amide proton (NH) would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The spectrum for this compound would show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon of the amide group is characteristically found downfield (δ ~170-175 ppm). researchgate.net Carbons of the pyridine ring would appear in the aromatic region (δ ~120-160 ppm). The three methylene carbons (one next to the pyridine ring and two in the ethyl bridge) would have signals in the aliphatic region of the spectrum (δ ~30-50 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Pyridine C-H (3 positions) | 7.2 - 8.5 (m) | 122 - 149 |
| Pyridine C (2 positions) | - | 150 - 160 |
| Amide N-H | 8.0 - 8.5 (br s) | - |
| Amide C =O | - | 172 - 175 |
| N-C H₂-Py | 4.4 - 4.6 (d) | 43 - 46 |
| C H₂-C=O | 2.4 - 2.6 (t) | 36 - 39 |
| C H₂-NH₂ | 2.9 - 3.1 (t) | 38 - 41 |
| NH ₂ | 1.5 - 2.5 (br s) | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The presence of the primary amino (-NH₂) group would be indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. blogspot.com The secondary amide N-H stretch would appear as a single, sharp peak around 3300 cm⁻¹. quimicaorganica.org
A very strong and prominent absorption band, known as the Amide I band, would be observed between 1630 and 1680 cm⁻¹, which is characteristic of the C=O stretching vibration in the amide group. blogspot.com The Amide II band, resulting from N-H bending and C-N stretching, is expected to appear around 1550-1640 cm⁻¹. blogspot.com Additionally, C-H stretching vibrations for the pyridine ring (aromatic) and the methylene groups (aliphatic) would be observed just above and below 3000 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |
| N-H Stretch | Secondary Amide (-CONH-) | ~3300 | Medium-Strong |
| C-H Stretch (aromatic) | Pyridine Ring | >3000 | Medium-Weak |
| C-H Stretch (aliphatic) | -CH₂- | <3000 | Medium |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1640 | Medium-Strong |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the pyridine ring. Aromatic systems like pyridine typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. These are expected to appear below 300 nm. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as weaker absorption bands at longer wavelengths.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₁₃N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (195.24 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation pattern provides clues to the molecular structure. Common fragmentation pathways would likely involve the cleavage of the amide bond or the bonds adjacent to the nitrogen atoms. For instance, α-cleavage next to the amino group is a characteristic fragmentation for amines. docbrown.info A prominent fragment would be expected from the loss of the aminopropyl group or the formation of the stable pyridin-2-ylmethyl cation ([C₆H₇N]⁺, m/z 93). Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Formula |
| 195 | [M]⁺ (Molecular Ion) | [C₉H₁₃N₃O]⁺ |
| 178 | [M - NH₃]⁺ | [C₉H₁₀N₂O]⁺ |
| 138 | [M - CH₂CH₂NH₂]⁺ | [C₇H₈N₂O]⁺ |
| 93 | [C₅H₄N-CH₂]⁺ | [C₆H₆N]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring) | [C₅H₄N]⁺ |
Crystallographic Analysis: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.
While the full crystal structure data for the free ligand is not widely published, a study on its copper(II) complexes confirms that the compound has been characterized by single-crystal X-ray analysis. bohrium.com Based on the structures of similar N-substituted pyridin-2-yl amides, several features can be anticipated. nih.govresearchgate.netresearchgate.net The molecule is expected to be non-planar, with a significant dihedral angle between the plane of the pyridine ring and the plane of the amide group. researchgate.netresearchgate.net
Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The primary amino group (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These interactions would link molecules together, forming chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net
Ancillary Analytical Methods (e.g., Elemental Analysis)
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is used to confirm the empirical formula of the synthesized this compound. The experimentally determined percentages of C, H, and N must agree with the calculated theoretical values for the molecular formula C₉H₁₃N₃O to verify the purity and identity of the compound.
Coordination Chemistry of 3 Amino N Pyridin 2 Ylmethyl Propanamide
Ligand Design Principles and Chelation Potential of Pyridine-Amide-Amine Systems
Pyridine-amide-based ligands are a notable class of chelating agents in coordination chemistry due to their inherent structural flexibility and the presence of multiple donor functional groups. rsc.org These systems, which combine a pyridine (B92270) ring, an amide linkage, and an amine group, offer a versatile platform for coordinating with metal ions. The design of 3-Amino-N-(pyridin-2-ylmethyl)propanamide is rooted in these principles, creating a ligand with a potent chelation capacity. rsc.orgnih.gov
The chelation potential of this ligand arises from its ability to act as a tridentate donor. It can bind to a metal center using the nitrogen atom of the pyridine ring, the deprotonated nitrogen atom of the amide group, and the nitrogen atom of the terminal amino group. rsc.orgnih.govrsc.org This arrangement allows for the formation of stable five- and six-membered chelate rings upon complexation, which is a thermodynamically favorable outcome known as the chelate effect. The structural arrangement of these donor atoms can be adjusted to meet the specific geometric preferences of different metal ions, highlighting the adaptability of pyridine-amide-amine systems in ligand design. rsc.org
Complexation with Transition Metal Ions (e.g., Copper(II))
The interaction of this compound with transition metal ions, particularly copper(II), has been a subject of detailed investigation. The ligand demonstrates a strong affinity for Cu(II), forming a series of complex species in aqueous solutions. rsc.orgnih.gov
Solution Equilibria and Stability Constants of Metal-Ligand Complexes
Potentiometric titrations are employed to study the equilibria of complex formation between this compound (L) and Cu(II) ions in solution. These studies reveal the formation of various protonated and deprotonated species, including ML, MLH-1, and MLH-2. The stability constants (log β) quantify the thermodynamic stability of these complexes. For the Cu(II)-[H(56)NH2] system, the MLH-1 species is found to be the most stable and predominant at a physiological pH of 7.4. rsc.orgnih.govresearchgate.net This stability is crucial for the ligand's ability to effectively chelate copper ions in a competitive aqueous environment. nih.gov
Below is a table of the stability constants for the complexes formed between Cu(II) and this compound.
| Species (p,q,r) | log βpqr |
|---|---|
| CuLH-2 (1,1,-2) | -8.08 (0.05) |
| CuLH-1 (1,1,-1) | -1.74 (0.01) |
| CuL (1,1,0) | 5.32 (0.02) |
Note: βpqr = [MpLqHr]/[M]p[L]q[H]r. Standard deviations are in parentheses.
Coordination Geometry and Bonding Modes within Metal Complexes
Spectroscopic studies and X-ray crystallography confirm that this compound acts as a tridentate ligand, binding to Cu(II) through the pyridyl nitrogen, the deprotonated amide nitrogen, and the terminal amino nitrogen. rsc.orgnih.govrsc.org This N,N,N-coordination mode is a common feature for this class of ligands. In its complex with Cu(II), the metal center typically adopts a distorted square pyramidal or rectangular pyramidal geometry. rsc.orgresearchgate.netresearchgate.net This coordination environment is frequently observed for Cu(II) complexes, which are subject to Jahn-Teller distortion. mdpi.com The ligand occupies three of the coordination sites, with other molecules like water or anions from the salt completing the coordination sphere. rsc.orgnih.gov
Structural Characterization of Metal-Ligand Adducts (e.g., X-ray Crystallography of Cu(II) Complexes)
The definitive structure of the copper(II) complex with this compound has been elucidated by single-crystal X-ray diffraction. rsc.orgnih.gov The crystal structure of the most stable species at physiological pH, [Cu(L)H-1Cl]n, reveals a rectangular pyramidal geometry around the copper ion. rsc.orgnih.govrsc.org The ligand coordinates in a tridentate fashion, occupying three positions in the basal plane of the pyramid. A chloride ion also resides in the basal plane, and the copper ions are linked into a polymeric chain by bridging chloride ions that occupy the apical position of the pyramid. rsc.orgnih.gov This structural arrangement confirms the bonding modes predicted by spectroscopic and potentiometric studies.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cu-N(pyridyl) | 2.007 | N(pyridyl)-Cu-N(amide) | 83.2 |
| Cu-N(amide) | 1.928 | N(amide)-Cu-N(amino) | 94.5 |
| Cu-N(amino) | 2.036 | N(pyridyl)-Cu-N(amino) | 176.8 |
| Cu-Cl(basal) | 2.269 | N(amide)-Cu-Cl(basal) | 172.1 |
| Cu-Cl(apical) | 2.731 | N(pyridyl)-Cu-Cl(basal) | 94.6 |
Influence of pH on Metal Complex Speciation and Stability
The speciation of the metal-ligand complexes in solution is highly dependent on the pH of the medium. At low pH, the ligand is protonated, and complex formation is less favorable. As the pH increases, the amino and subsequently the amide groups can deprotonate, facilitating stronger coordination to the metal ion. For the Cu(II)-3-Amino-N-(pyridin-2-ylmethyl)propanamide system, potentiometric data shows that different species predominate at different pH values. The fully protonated ligand complexes with the metal at low pH, but as the pH rises to 7.4, the deprotonated MLH-1 species becomes the most abundant. rsc.orgnih.govresearchgate.net Further increases in pH can lead to the formation of the MLH-2 species. This pH-dependent behavior is critical in understanding the ligand's chelating ability under various conditions.
Formation of Polynuclear Metal Complexes and Bridging Architectures
While this compound typically acts as a monomeric tridentate ligand, its complexes can form polynuclear structures through bridging ligands. The X-ray crystal structure of its Cu(II) complex demonstrates this phenomenon clearly. rsc.orgnih.gov In the solid state, individual [Cu(L)H-1]+ units are linked together by bridging chloride ions. rsc.orgrsc.org One chloride ion coordinates in the basal plane of the square pyramid, while another chloride ion from an adjacent complex unit coordinates to the apical position, creating an extended one-dimensional polymeric chain. rsc.org This ability to form such bridged architectures is an important aspect of the coordination chemistry of this system, influencing the material properties of the resulting metal-ligand adducts.
Computational Chemistry Investigations of 3 Amino N Pyridin 2 Ylmethyl Propanamide and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational efficiency. scirp.org It is widely used to calculate the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and spectroscopic properties.
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 3-Amino-N-(pyridin-2-ylmethyl)propanamide, this process would be performed using a DFT method, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). researchgate.netacs.org The optimization yields key structural parameters.
Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. researchgate.net The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is crucial for predicting how it will interact with other species. For pyridine (B92270) derivatives, the unshared electron pairs on nitrogen atoms are often key sites for interactions. researchgate.net
| Parameter | Description | Typical Calculated Value (Example) |
| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.3 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.1 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (ΔE). | 5.2 eV |
| Dipole Moment | A measure of the net molecular polarity. | ~3.5 Debye |
DFT calculations are highly effective for predicting vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. After geometry optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true energy minimum and to compute the vibrational modes. researchgate.net These theoretical frequencies can be compared with experimental FT-IR spectra to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net For example, calculations on related aminopyridine structures have been used to assign N-H, C=O, and C-N vibrational modes. researchgate.net
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org These predicted shifts are then compared to experimental data to aid in the structural elucidation of the compound and its derivatives. Studies on similar molecules show a strong correlation between calculated and experimental chemical shifts. researchgate.netacs.org
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Example) |
| N-H Stretch | Amine (NH₂) | ~3450 |
| N-H Stretch | Amide (N-H) | ~3320 |
| C-H Stretch | Aromatic (Pyridine) | ~3100 |
| C-H Stretch | Aliphatic (CH₂) | ~2950 |
| C=O Stretch | Amide I | ~1680 |
| N-H Bend | Amide II | ~1550 |
| C=N/C=C Stretch | Pyridine Ring | ~1600, ~1480 |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying molecular excited states and predicting electronic absorption spectra (UV-Vis). researchgate.net By applying TD-DFT calculations to the optimized ground-state geometry of this compound, one can simulate its UV-Vis spectrum. qu.edu.qa This involves calculating the energies of vertical electronic transitions from the ground state to various excited states.
The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org Analysis of the molecular orbitals involved in these transitions, typically from HOMO to LUMO or related orbitals, allows for the characterization of the electronic transitions (e.g., π → π* or n → π). rsc.org For aromatic systems like pyridine, these are often π → π transitions. rsc.org Functionals like B3LYP and CAM-B3LYP are commonly used for these predictions, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects. qu.edu.qamdpi.com
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, particularly their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies for this compound are not detailed in the literature, analysis of related scaffolds provides significant insight. For instance, derivatives of pyridin-2-one have been docked into the active sites of kinases, and pyridine-containing carboxamides have been studied as PI3Kα inhibitors. nih.govmdpi.com
A docking study of this compound would involve placing the molecule into the binding site of a relevant protein target. The simulation would explore various conformations and orientations of the ligand, scoring them based on binding affinity. Key interactions that would be analyzed include:
Hydrogen Bonds: The amide N-H and C=O groups, the primary amine (NH₂), and the pyridine nitrogen are all potential hydrogen bond donors or acceptors.
π–π Stacking: The pyridine ring can engage in π–π stacking interactions with aromatic residues in the receptor's active site, such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov
Hydrophobic Interactions: The aliphatic propanamide linker can form favorable hydrophobic contacts.
These analyses help to generate hypotheses about the molecule's mechanism of action and can guide the design of more potent analogs. unica.it
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in water). nih.gov
For this compound, an MD simulation could be used to:
Explore Conformational Flexibility: Analyze the rotational freedom around the single bonds in the propanamide linker and the pyridin-2-ylmethyl group to understand the range of accessible shapes the molecule can adopt in solution.
Study Ligand-Receptor Stability: If docked into a receptor, an MD simulation can assess the stability of the binding pose over time. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and analyzing the persistence of key intermolecular interactions (like hydrogen bonds), researchers can validate the docking results and gain a deeper understanding of the binding thermodynamics. unica.itnih.gov
MD simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition that static models like docking cannot capture. nih.govnih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Further research and publication in the field of computational chemistry are required to provide insights into the intermolecular interactions governing the crystal packing and complex formation of this compound. Such studies would be invaluable for understanding its solid-state properties and potential applications in materials science and medicinal chemistry.
Academic and Research Significance of 3 Amino N Pyridin 2 Ylmethyl Propanamide
Utility as a Chemical Building Block in Advanced Organic Synthesis
While 3-Amino-N-(pyridin-2-ylmethyl)propanamide is classified by chemical suppliers as an organic building block due to its reactive functional groups—a primary amine, an amide, and a pyridine (B92270) ring—its extensive use in advanced organic synthesis is not widely documented in peer-reviewed literature. The presence of these functional groups theoretically allows for a variety of chemical transformations. For instance, the primary amino group can undergo reactions such as acylation, alkylation, and Schiff base formation, while the pyridine ring can be functionalized through various substitution reactions. However, the predominant application of this compound, as highlighted in academic and research contexts, is not as an intermediate for the synthesis of more complex organic molecules but rather as a complete ligand for the formation of metal complexes.
Contributions to the Development of Coordination Chemistry
The principal significance of this compound lies in its utility as a tridentate ligand in coordination chemistry. Its design, featuring a pyridine nitrogen atom, an amide group, and a terminal amino group, allows it to bind to metal ions in a well-defined manner, forming stable complexes. This has been demonstrated in studies of its complexation with copper(II) ions.
Research has shown that this compound can coordinate with Cu(II) to form various complex species in aqueous solution. The specific species formed is dependent on the pH of the solution. The ligand coordinates to the metal center through the pyridyl nitrogen, the deprotonated amide nitrogen, and the terminal amino nitrogen.
Detailed studies on the solution equilibria of the Cu(II) complexes with this compound have provided valuable data on their stability. The stability constants (log β) for the formation of various protonated and unprotonated complexes have been determined, as shown in the table below.
| Species | Log β |
| [Cu(H2L)] | 20.34 |
| [Cu(HL)] | 15.65 |
| [CuL] | 10.02 |
| [CuL(OH)] | -0.11 |
| [CuL2H] | 22.39 |
| [CuL2] | 16.99 |
| Note: L represents the this compound ligand. The stability constants indicate the equilibrium for the formation of the complex from the constituent metal ion and ligand. |
The solid-state structure of one of these complexes, [CuL(H2O)]ClO4, has been determined by X-ray crystallography. In this complex, the ligand is indeed coordinated to the copper(II) ion in a tridentate fashion.
Broader Implications for Ligand Design in Bioinorganic and Supramolecular Chemistry
The coordination behavior of this compound has broader implications for the rational design of ligands in the fields of bioinorganic and supramolecular chemistry.
In bioinorganic chemistry , this compound has been investigated as a mimic of the N-terminal peptide binding site of human serum albumin (HSA). The ability of its (N,N,N) donor set to form stable complexes with metal ions like Cu(II) provides insights into the principles of metal binding in biological systems. The flexible propanamide backbone allows the donor groups to arrange themselves around a metal ion, modeling the conformational adaptability of peptide chains in proteins. Pyridine-amide based ligands are recognized for their structural flexibility and their capacity to adapt to the geometric preferences of different metal ions. rsc.org
In the realm of supramolecular chemistry , the principles learned from the coordination of this compound contribute to the design of self-assembling molecular architectures. rsc.org The directional bonding provided by the metal-ligand interaction is a powerful tool for constructing complex supramolecular structures such as cages, grids, and polymers. rsc.orgrsc.org The amide group in such ligands is also capable of forming hydrogen bonds, which can further direct the assembly of these intricate structures. The use of pyridine-amide ligands is a prominent strategy in the creation of discrete, self-assembled architectures with potentially novel functions. rsc.orgrsc.org The study of relatively simple ligands like this compound provides fundamental data that underpins the design of more complex systems for applications in catalysis, molecular recognition, and materials science.
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Strategies for Novel Derivatives
Future research should prioritize the development of advanced and efficient synthetic strategies to create novel derivatives of 3-Amino-N-(pyridin-2-ylmethyl)propanamide. The existing scaffold offers multiple points for chemical modification, including the terminal amino group, the propanamide backbone, and the pyridine (B92270) ring.
Key areas for exploration include:
Modification of the Amino Group: The primary amine can serve as a handle for introducing a wide array of functional groups through reactions like acylation, alkylation, and Schiff base formation. nih.gov This could lead to derivatives with altered solubility, lipophilicity, and metal-binding affinities.
Alterations to the Propanamide Backbone: Introducing substituents on the aliphatic chain could influence the steric and electronic properties of the ligand, thereby affecting its coordination geometry with metal ions.
Functionalization of the Pyridine Ring: Electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring could be explored to append various substituents. These modifications can fine-tune the electronic properties of the pyridyl nitrogen, which is crucial for metal coordination. nih.gov Synthetic pathways used for creating other pyridine-based derivatives, such as pyridazinones or oxazolidinones, could be adapted for this purpose. nih.govmdpi.com
The goal is to build a diverse library of derivatives, which can then be screened for enhanced properties or novel applications. High-throughput synthesis and purification techniques could accelerate this process significantly.
Exploration of Diverse Metal Ion Complexation and Their Solution Behavior
While the complexation of this compound with copper(II) has been investigated, its interactions with a broader range of metal ions remain a largely unexplored area. nih.gov The ligand's structure, featuring pyridyl nitrogen, amide nitrogen, and a terminal amino group, suggests it could be a versatile chelator for various biologically and catalytically important metal ions. nih.gov
Future studies should systematically investigate the coordination chemistry with metal ions such as:
Zinc(II)
Nickel(II)
Cobalt(II) nih.gov
Iron(II) and Iron(III)
For each metal ion, detailed solution equilibria studies are necessary to determine the stoichiometry, stability constants, and species distribution under different pH conditions. Potentiometric titrations and spectrophotometric methods would be central to these investigations. A study on its copper complex revealed that the ligand binds to the metal ion via the pyridyl nitrogen, the amide nitrogen, and the terminal amino group. nih.gov The stability constant measurements identified MLH-1 as the most stable species at a physiological pH of 7.4. nih.gov
Table 1: Copper(II) Complexation Data for this compound
| Species | Log β |
|---|---|
| [CuL]²+ | 10.15 |
| [CuLH₋₁]⁺ | 5.58 |
| [CuLH₋₂] | -1.13 |
Data sourced from Dalton Transactions. nih.gov
Understanding the behavior of these metal complexes in solution is critical for predicting their bioavailability and potential applications in areas like bio-mimetic chemistry or chelation therapy. nih.gov
Application of Cutting-Edge Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights
To gain a comprehensive understanding of this compound and its derivatives, the application of advanced analytical techniques is essential. While X-ray crystallography has been used to determine the solid-state structure of its Cu(II) complex, further studies are needed to probe its solution-state conformation and dynamics. nih.gov
Recommended advanced techniques include:
Spectroscopic Methods:
Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques like COSY, HSQC, and HMBC can provide detailed information about the connectivity and spatial relationships of atoms in the free ligand and its metal complexes in solution.
Fluorescence Spectroscopy: Introducing a fluorescent tag onto the molecule could allow for the study of its binding interactions with proteins or other biological macromolecules. mdpi.com
Advanced Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) can be used to characterize the synthesized derivatives and their metal complexes. researchgate.net
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be employed to predict the geometries of metal complexes, analyze their electronic structures, and calculate spectroscopic properties, complementing experimental data. nih.gov
Molecular Docking: These in-silico studies can predict the binding modes and affinities of the compound and its derivatives with biological targets like proteins or enzymes, guiding the design of new functional molecules. mdpi.comresearchgate.net
These cutting-edge methods will provide deeper insights into the structure-property relationships governing the behavior of these compounds. jneonatalsurg.com
Design of Chemical Probes for Investigating Molecular Interactions in Biological Systems
The inherent metal-chelating ability of this compound makes it an attractive scaffold for the design of chemical probes. nih.gov By functionalizing the core structure with reporter groups, such as fluorophores or chromophores, it is possible to create sensors for specific metal ions.
The design principles would involve:
Selection of a Reporter Group: The choice of fluorophore or chromophore would depend on the desired optical properties (e.g., excitation/emission wavelength, quantum yield).
Strategic Attachment: The reporter group must be attached to the ligand in a position where its spectroscopic properties are modulated upon metal ion binding. This could be achieved through a "photoinduced electron transfer" (PET) or "intramolecular charge transfer" (ICT) mechanism.
Tuning for Selectivity: Modifications to the ligand's binding pocket can be made to enhance selectivity for a particular target metal ion over other biologically relevant cations.
Such probes could be invaluable tools for real-time monitoring of metal ion concentrations in cellular environments, helping to elucidate the roles of these ions in various physiological and pathological processes.
Q & A
What are the common synthetic routes for 3-Amino-N-(pyridin-2-ylmethyl)propanamide, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling a propanamide backbone with a pyridinylmethylamine group. A two-step approach is often employed:
Amino Protection : Protect the primary amine using tert-butyloxycarbonyl (Boc) or benzyl groups to avoid side reactions during coupling .
Amide Bond Formation : Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a pyridinylmethylamine derivative. Solvents such as DMF or acetonitrile are common, with reaction times optimized at 12–24 hours under nitrogen .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) to improve yields.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. Key steps include:
Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.
Data Collection : Employ synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) for high-resolution data.
Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .
Case Study :
For similar propanamide derivatives, SHELXL refined anisotropic displacement parameters (ADPs) to resolve rotational disorder in the pyridinylmethyl group .
What analytical techniques are critical for confirming the purity and identity of this compound?
Level : Basic
Methodological Answer :
Orthogonal methods are essential:
NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the pyridinylmethyl group (δ 8.3–8.5 ppm for aromatic protons) and amide NH (δ 6.5–7.0 ppm).
- ¹³C NMR : Verify carbonyl resonance (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) .
Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.
Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
How does the pyridinylmethyl substituent influence the compound’s bioactivity in receptor-binding studies?
Level : Advanced
Methodological Answer :
The pyridinyl group enhances π-π stacking with aromatic residues in receptor binding pockets. For example:
- Case Study : In MC4R (Melanocortin-4 Receptor) ligands, the pyridine ring forms critical interactions with His-298 and Phe-284 residues, as shown in docking studies using AutoDock Vina .
- SAR Insights :
What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?
Level : Advanced
Methodological Answer :
Use in silico tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity):
SwissADME :
- Predict logP (optimal range: 1–3 for CNS penetration).
- Assess solubility (AlogPS > -4.0 indicates moderate solubility).
Molinspiration : Calculate polar surface area (PSA < 90 Ų for oral bioavailability).
MD Simulations : Run 100-ns simulations (AMBER force field) to study blood-brain barrier permeability .
Validation : Cross-check predictions with in vitro Caco-2 permeability assays .
How can researchers address contradictory bioactivity data in studies involving this compound analogs?
Level : Advanced
Methodological Answer :
Contradictions often arise from assay variability or impurities. Mitigation strategies:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 for GPCR assays) and positive controls.
- Normalize data to reference compounds (e.g., NDP-α-MSH for MC4R studies) .
Purity Verification : Re-test compounds with ≥98% HPLC purity.
Dose-Response Curves : Generate IC50/EC50 values in triplicate (95% confidence intervals) .
What are the best practices for designing stable prodrugs based on this compound?
Level : Advanced
Methodological Answer :
Prodrug design focuses on masking the amine group:
Promoiety Selection : Use acetyl or pivaloyl groups for enhanced plasma stability.
Enzymatic Release : Incorporate esterase-sensitive linkers (e.g., valine-ester) for site-specific activation.
In Vitro Testing :
- Assess stability in human plasma (t1/2 > 6 hours).
- Use LC-MS/MS to quantify prodrug-to-drug conversion rates .
How can researchers leverage the Cambridge Structural Database (CSD) to inform synthetic strategies for this compound?
Level : Basic
Methodological Answer :
The CSD (containing >1 million structures) provides:
Bond Length/Angle Data : Compare synthetic intermediates to known structures (e.g., pyridinylmethylamide derivatives) to validate geometries.
Torsional Parameters : Optimize rotatable bonds (e.g., amide C-N rotation) to avoid steric clashes.
Polymorph Prediction : Use Mercury CSD software to predict crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
